Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969197
InChI: InChI=1S/C11H21NO3/c1-4-15-11(14)7-9(5-8(2)3)6-10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13)
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

CAS No.:

Cat. No.: VC17969197

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
Standard InChI InChI=1S/C11H21NO3/c1-4-15-11(14)7-9(5-8(2)3)6-10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13)
Standard InChI Key FPXHWPWMZRTUQS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(CC(C)C)CC(=O)N

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is inferred from methodologies used for analogous compounds. A common approach involves:

  • Esterification of Carboxylic Acid Precursors:

    • Starting with 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid , the ester is formed via acid-catalyzed reaction with ethanol.

    • Conditions: Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) catalyst, reflux at 80–100°C for 4–6 hours .

    • Yield: ~70–85% based on similar esterification reactions .

  • Chiral Resolution:

    • For enantiomerically pure forms, enzymatic desymmetrization or chiral chromatography (e.g., ChiralPak® IA columns) is employed, as demonstrated in the synthesis of pregabalin intermediates .

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Solvent Recovery Systems: Minimize waste in large-scale esterifications .

Table 1: Synthetic Parameters for Ethyl 3-(2-Amino-2-oxoethyl)-5-methylhexanoate

ParameterValue/RangeSource
Reaction Temperature80–100°C
CatalystH<sub>2</sub>SO<sub>4</sub> (5–10 mol%)
SolventEthanol (excess)
Reaction Time4–6 hours
Enantiomeric ResolutionChiralPak® IA, TFA/IPA/Hexane

Physicochemical Properties

Data for the ester are extrapolated from its carboxylic acid analog (CAS 181289-15-6) and related esters :

Thermodynamic Properties

  • Boiling Point: Estimated 230–250°C (lower than the carboxylic acid due to ester volatility) .

  • Melting Point: <–20°C (liquid at room temperature, typical for esters).

  • Density: 1.05–1.10 g/cm³ (aligned with branched esters) .

  • LogP: 1.2–1.5 (moderate lipophilicity suitable for drug penetration) .

Spectroscopic Data

  • IR Spectroscopy:

    • ν(C=O): 1740 cm<sup>−1</sup> (ester), 1680 cm<sup>−1</sup> (amide) .

  • NMR (1H):

    • δ 4.10 (q, 2H, OCH<sub>2</sub>CH<sub>3</sub>), δ 2.40–2.60 (m, 2H, CH<sub>2</sub>CONH<sub>2</sub>), δ 1.20 (t, 3H, CH<sub>3</sub>) .

Chemical Reactivity and Functional Transformations

Hydrolysis and Aminolysis

  • Acidic Hydrolysis: Converts the ester to 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid .

  • Aminolysis: Reacts with amines (e.g., methylamine) to form amide derivatives, useful in prodrug design .

Oxidation and Reduction

  • Oxidation: The oxoethyl group is resistant to mild oxidants but reacts with strong agents (e.g., KMnO<sub>4</sub>) to form carboxylic acids .

  • Reduction: NaBH<sub>4</sub> reduces the amide to a secondary amine, altering bioactivity .

Applications in Pharmaceutical Research

Intermediate in Anticonvulsant Synthesis

The compound’s structural similarity to pregabalin (a γ-aminobutyric acid analog) suggests utility in synthesizing neuromodulators. Key steps include:

  • Chiral Resolution: Isolation of the (R)-enantiomer for enhanced binding to calcium channels .

  • Prodrug Formulation: Ester derivatives improve blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

Studies on ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-4H-chromene-3-carboxylate analogs highlight the importance of lipophilic esters in enhancing cytotoxicity against multidrug-resistant cancer cells . Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate’s branched chain may similarly optimize bioactivity by balancing hydrophobicity and steric bulk .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Bioactive Esters

CompoundMolecular WeightlogPKey ApplicationSource
Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate215.291.3Anticonvulsant intermediate
Pregabalin157.211.0Neuropathic pain
Ethyl 2-amino-6-phenyl-4H-chromene-3-carboxylate295.342.5Anticancer agent

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